5-fluoro-N-[(5-methylfuran-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide is a synthetic compound classified within the indole family of chemicals. This compound is recognized for its potential therapeutic applications, particularly due to the presence of a fluorine atom, a furan ring, and an indole core structure, which contribute to its unique biological activities. The compound is identified by the CAS number 1620666-18-3 and has a molecular formula of C18H19FN2O2 with a molar mass of 314.35 g/mol .
The synthesis of 5-fluoro-N-[(5-methylfuran-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature and pressure, to ensure high yields and purity of the final product. Each step may involve purification techniques such as recrystallization or chromatography to isolate intermediates and the final compound.
The molecular structure of 5-fluoro-N-[(5-methylfuran-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide features:
| Property | Value |
|---|---|
| Molecular Formula | C18H19FN2O2 |
| Molar Mass | 314.35 g/mol |
| IUPAC Name | 5-fluoro-N-[(5-methylfuran-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide |
| InChI | InChI=1S/C18H19FN2O2/c1-11(2)21(10-15-6-4-12(3)23-15)18(22)17-9-13-8-14(19)5-7-16(13)20-17/h4-9,11,20H,10H2,1-3H3 |
| InChI Key | QRXJPJQSENMXRX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(O1)CN(C(C)C)C(=O)C2=CC3=C(N2)C=CC(=C3)F |
5-fluoro-N-[(5-methylfuran-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide can participate in various chemical reactions:
Common reagents for these reactions include:
The physical properties include:
| Property | Value |
|---|---|
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents (e.g., DMSO) |
Key chemical properties are:
| Property | Value |
|---|---|
| Stability | Stable under normal conditions |
| Reactivity | Reacts with strong oxidizing agents |
These properties indicate potential handling considerations during laboratory use.
5-fluoro-N-[(5-methylfuran-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide has several scientific applications:
This compound exemplifies the diverse applications of indole derivatives in scientific research and industry, highlighting its importance as a subject of ongoing study.
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: